Scopariol

Description

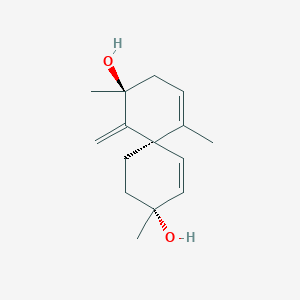

Scopariol is a bioactive sesquiterpene isolated from the marine red alga Laurencia scoparia, collected in Brazilian coastal waters . Structurally, it belongs to the rearranged carane skeleton family, distinguishing it from conventional β-carane-type sesquiterpenes. This compound has garnered attention for its cytotoxic properties, particularly its potent activity against the NCI/ADR-RES breast cancer cell line in the NCI 60 human tumor screening panel . Its unique carbon framework and stereochemical arrangement contribute to its biological profile, making it a subject of interest in natural product drug discovery.

Propriétés

Formule moléculaire |

C15H22O2 |

|---|---|

Poids moléculaire |

234.33 g/mol |

Nom IUPAC |

(4S,6R,9R)-1,4,9-trimethyl-5-methylidenespiro[5.5]undeca-1,10-diene-4,9-diol |

InChI |

InChI=1S/C15H22O2/c1-11-5-6-14(4,17)12(2)15(11)9-7-13(3,16)8-10-15/h5,7,9,16-17H,2,6,8,10H2,1,3-4H3/t13-,14-,15-/m0/s1 |

Clé InChI |

LWILYKOQWHWUQO-KKUMJFAQSA-N |

SMILES isomérique |

CC1=CC[C@](C(=C)[C@@]12CC[C@@](C=C2)(C)O)(C)O |

SMILES canonique |

CC1=CCC(C(=C)C12CCC(C=C2)(C)O)(C)O |

Synonymes |

scopariol |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Skeleton Type and Rearrangements

- This compound : Features a rearranged carane skeleton , characterized by an unconventional carbon backbone resulting from biosynthetic modifications .

- Isorigidol and Ma’ilione : Both are β-carane-type sesquiterpenes with standard carane frameworks. Isorigidol’s X-ray crystallography confirmed its absolute stereochemistry as (3R,6S,9S,10S), while ma’ilione is a geometric isomer of isorigidol .

- Marioildeon : A tribrominated carane isolated from a Philippine Laurencia species, distinguished by three bromine substituents on its skeleton .

- 3-Bromoobtusol: A brominated sesquiterpene from Laurencia luzonensis with a cis A/B and B/C ring junction, contrasting with the trans configuration in the non-brominated obtusol from sponges .

Substituents and Stereochemistry

- This compound : Lacks halogenation but exhibits stereochemical complexity due to its rearranged skeleton.

- Marioildeon and 3-Bromoobtusol : Bromination enhances their molecular polarity and influences receptor binding. The bromine atoms in marioildeon are linked to its cytotoxicity, while 3-bromoobtusol’s cis ring junctions alter its spatial interactions compared to obtusol .

Functional Comparison

Cytotoxicity

Antimicrobial Activity

- Pannosanol and Pannosane (related Laurencia metabolites): These halogenated sesquiterpenes from Laurencia pannosa display antimicrobial activity, highlighting functional divergence from this compound’s cytotoxic focus .

Data Table: Key Features of this compound and Analogues

Research Implications and Challenges

- Structural-Activity Relationships (SAR) : this compound’s rearranged skeleton and lack of halogenation may optimize its interaction with drug-resistant cancer targets, whereas brominated analogues like marioildeon leverage halogen bonds for cytotoxicity .

- Stereochemical Sensitivity: The cis/trans ring junctions in 3-bromoobtusol vs. obtusol underscore how minor stereochemical changes dramatically alter bioactivity, a consideration for this compound derivatives .

- Knowledge Gaps: Limited data on isorigidol and ma’ilione’s biological effects highlight the need for further pharmacological profiling of β-carane-type sesquiterpenes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.